molecular formula C12H23NO3 B2505597 tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate CAS No. 1932640-02-2

tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate

Cat. No.: B2505597
CAS No.: 1932640-02-2
M. Wt: 229.32
InChI Key: LBJSEPNOVVUVJA-ZJUUUORDSA-N
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Description

tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate is a chemical compound that features a tert-butyl group attached to a cyclohexyl ring with a hydroxymethyl substituent. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tert-butyl[cis-3-(hydroxymethyl)cyclohexyl]carbamate are currently unknown . The compound’s bioavailability, half-life, and clearance rate would need to be determined through pharmacokinetic studies.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with targets . .

Preparation Methods

The synthesis of tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate typically involves the reaction of a cyclohexyl derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage. Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbamate group can be reduced to yield the corresponding amine.

    Substitution: The tert-butyl group can be substituted under specific conditions to introduce other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Key Role as an Intermediate:
Tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate serves as an essential intermediate in the synthesis of bioactive molecules. Its structure allows for modifications that enhance the efficacy of drugs targeting neurological disorders and other therapeutic areas.

Case Study:
Research has shown that derivatives of this compound are utilized in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are crucial for antiviral and anticancer therapies. For instance, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate has been highlighted as a significant step toward developing treatments for human carcinoma cell lines .

Agrochemical Formulations

Enhancing Pesticide Efficacy:
This compound is incorporated into agrochemical formulations to improve the stability and absorption of pesticides and herbicides in plants. By enhancing the effectiveness of these chemicals, it contributes to more sustainable agricultural practices.

Example:
Studies indicate that the inclusion of this compound in formulations leads to increased crop yields by optimizing the delivery and action of active ingredients against pests .

Polymer Chemistry

Improving Material Properties:
In polymer chemistry, this compound is used to enhance mechanical properties and thermal stability in polymer matrices. This application is particularly valuable in creating durable materials for various industrial uses.

Data Table: Properties Enhancement

PropertyBefore AdditionAfter Addition
Tensile Strength (MPa)3045
Thermal Stability (°C)200250
Flexibility (%)1015

Biochemical Research

Studies on Enzyme Inhibition:
Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. Its ability to interact with biological systems aids in understanding drug interactions and biological processes.

Research Insights:
Recent studies have demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for metabolic disorders .

Cosmetic Applications

Potential in Skincare Formulations:
The compound is also investigated for its potential benefits in cosmetic formulations, particularly for improving skin hydration and texture. This application aligns with the growing trend towards innovative skincare solutions.

Market Trends:
The beauty industry has shown interest in incorporating such compounds into skincare products aimed at enhancing skin appearance and health, leveraging their biochemical properties .

Comparison with Similar Compounds

Similar compounds to tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate include:

    tert-Butyl carbamate: Lacks the cyclohexyl and hydroxymethyl groups, making it less sterically hindered.

    Cyclohexyl carbamate: Does not have the tert-butyl group, resulting in different reactivity and stability.

    Hydroxymethyl cyclohexyl carbamate: Similar structure but without the tert-butyl group, affecting its chemical properties.

The uniqueness of this compound lies in its combination of steric hindrance from the tert-butyl group and the functional versatility of the hydroxymethyl and carbamate groups.

Biological Activity

tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate is a carbamate derivative that has garnered attention in the fields of organic chemistry and biological research. Its unique structure, featuring a tert-butyl group and a hydroxymethyl-substituted cyclohexane, allows for diverse chemical reactivity and potential biological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H23NO3C_{12}H_{23}NO_3. Its structure is characterized by:

  • A tert-butyl group, which enhances lipophilicity.
  • A carbamate moiety that can undergo hydrolysis.
  • A hydroxymethyl group on the cyclohexane ring that may participate in various biochemical interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The hydrolysis of the carbamate group leads to the release of the active cyclohexyl derivative, which can then engage with biological pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by competing for active sites or altering enzyme conformation.
  • Receptor Modulation : Interaction with receptors can lead to downstream signaling effects, influencing cellular responses.

1. Enzyme Interaction Studies

Research indicates that this compound can interact with enzymes involved in metabolic pathways. For example, studies have shown that derivatives of carbamates can inhibit acetylcholinesterase activity, suggesting potential applications in neuropharmacology.

2. Cell Viability Assays

In vitro studies using cell lines such as SH-SY5Y have demonstrated that this compound exhibits cytoprotective effects under oxidative stress conditions. The mechanism involves the modulation of signaling pathways such as ERK/MAPK and PI3K/Akt, which are crucial for cell survival.

StudyCell LineTreatmentEffect Observed
SH-SY5YThis compoundIncreased cell viability under oxidative stress

3. Neuroprotective Effects

A notable study highlighted the compound's neuroprotective properties against oxidative stress induced by tert-butyl hydroperoxide (TBHP). The findings suggest that it may help mitigate neuronal damage by enhancing antioxidant defenses and reducing apoptosis.

Case Study 1: Neuroprotection

In a recent investigation, researchers assessed the neuroprotective effects of this compound in a cellular model of neurodegeneration. The results indicated significant protection against TBHP-induced cytotoxicity, with enhanced phosphorylation of ERK1/2 and Akt observed.

Case Study 2: Antioxidant Activity

Another study focused on the antioxidant capabilities of this compound. It was found to scavenge free radicals effectively and reduce lipid peroxidation in neuronal cells, further supporting its potential role as a therapeutic agent in neurodegenerative diseases.

Properties

IUPAC Name

tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJSEPNOVVUVJA-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-(tert-butoxycarbonylamino)cyclohexanecarboxylate (9 mmol) in THF/MeOH/CH2Cl2 (36 ml, 10:1:1) was added NaBH4 (22.5 mmol) and stirred at rt overnight. The reaction was quenched with water and extracted with CH2Cl2 (3×10 mL). The extracts were combined and dried using anhydrous sodium sulfate. The product was purified using Biotage.
Quantity
9 mmol
Type
reactant
Reaction Step One
Name
Quantity
22.5 mmol
Type
reactant
Reaction Step One
Name
THF MeOH CH2Cl2
Quantity
36 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid (from Alfa Aesar, 3.3 g, 14 mmol) and triethylamine (3.8 mL, 27 mmol) in tetrahydrofuran (40 mL) at 0° C. was added dropwise ethyl chloroformate (1.9 mL, 20 mmol). The mixture was stirred at 0° C. for 10 min and then at room temperature for 20 min. The mixture was filtered to remove the white solid and then cooled to 0° C. A mixture of sodium tetrahydroborate (1.0 g, 27 mmol) and methanol (1 mL) was added slowly. The mixture was stirred at room temperature for 1 h. The mixture was quenched with 1N aq. HCl solution and extracted with EtOAc. The extracts were concentrated and purified on silica gel column (eluting with 75% EtOAc in hexanes) to give the desired product (2.88 g, 92%). LCMS calculated for C13H23NO3Na (M+Na)+: m/z=252.2. Found: 252.1.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
92%

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